molecular formula C27H24ClN3O3S2 B11664882 Ethyl (2Z)-2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-7-methyl-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2Z)-2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-7-methyl-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11664882
M. Wt: 538.1 g/mol
InChI Key: GVNPAYCNWCCRAP-HMAPJEAMSA-N
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Description

Ethyl (2Z)-2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-7-methyl-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound It features a unique structure that includes a pyrrole ring, a thiazolopyrimidine core, and various substituents such as a chlorophenyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-7-methyl-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrole and thiazolopyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-7-methyl-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new substituents at specific positions on the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that makes it useful in the study of biochemical pathways or as a lead compound in drug discovery.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which Ethyl (2Z)-2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-7-methyl-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include inhibition of specific enzymes, activation of signaling cascades, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar compounds to Ethyl (2Z)-2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-7-methyl-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate include other thiazolopyrimidine derivatives, pyrrole-containing compounds, and molecules with similar functional groups. The uniqueness of this compound lies in its specific combination of structural elements, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C27H24ClN3O3S2

Molecular Weight

538.1 g/mol

IUPAC Name

ethyl (2Z)-2-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H24ClN3O3S2/c1-5-34-26(33)23-16(3)29-27-31(24(23)21-7-6-12-35-21)25(32)22(36-27)14-18-13-15(2)30(17(18)4)20-10-8-19(28)9-11-20/h6-14,24H,5H2,1-4H3/b22-14-

InChI Key

GVNPAYCNWCCRAP-HMAPJEAMSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C4=C(N(C(=C4)C)C5=CC=C(C=C5)Cl)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=C(N(C(=C4)C)C5=CC=C(C=C5)Cl)C)S2)C

Origin of Product

United States

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